Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate typically involves the esterification of 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with biological receptors, influencing cellular signaling pathways. Additionally, the ester and carbonyl groups may participate in hydrogen bonding and other interactions with biomolecules, affecting their function .
Comparison with Similar Compounds
- 3-(Dimethylamino)phenol
- N,N-Dimethyl-3-aminophenol
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
Comparison: Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHAKQCSCUBPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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